molecular formula C17H14FNO3S B2661538 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1787916-34-0

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2661538
CAS No.: 1787916-34-0
M. Wt: 331.36
InChI Key: LXGBRROTSTXDRM-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxaldehyde, while nucleophilic substitution of the benzamide moiety can produce various substituted benzamides.

Scientific Research Applications

2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and heterocyclic compounds containing furan or thiophene rings. Examples include:

  • N-(furan-2-ylmethyl)benzamide
  • 2-fluoro-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

What sets 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both furan and thiophene rings, along with the fluorine atom, enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGBRROTSTXDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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